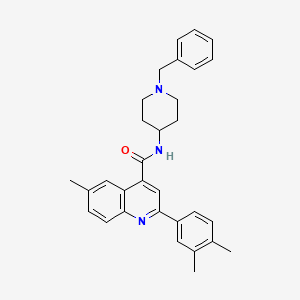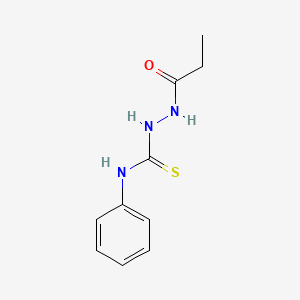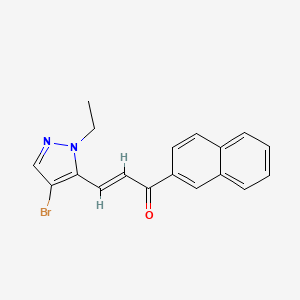
N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C31H33N3O and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.262362685 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
The process of synthesizing complex molecules like N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxamide involves intricate chemical reactions that require precision and understanding of organic chemistry. A notable synthesis technique involves the use of N,N-Bis[(benzotriazol-1-yl)methyl]amines which, upon reaction with allyltrimethylsilanes, yield substituted piperidines. This method highlights the versatility of piperidine derivatives in chemical synthesis, offering a pathway to various chemical structures through modifications of the piperidine ring and its substituents (Katritzky, Luo, & Cui, 1999).
Pharmacological Potential
The pharmacological exploration of molecules similar to this compound reveals their potential as therapeutic agents. For example, certain conformationally restricted analogues of tocainide, designed as voltage-gated skeletal muscle sodium channel blockers, have shown significant potency and use-dependence block. This suggests their utility in developing treatments for conditions associated with sodium channel dysfunctions, such as myotonia (Catalano et al., 2008).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, have provided insights into the steric and electrostatic considerations necessary for binding to specific receptors. Such studies are crucial for the design of receptor-specific ligands that can be used in the development of new drugs with targeted actions, minimizing side effects and enhancing therapeutic efficacy (Shim et al., 2002).
Anticancer Research
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with this compound, has shown promising cytotoxic activities against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance therapeutic potential (Deady et al., 2003).
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O/c1-21-9-12-29-27(17-21)28(19-30(33-29)25-11-10-22(2)23(3)18-25)31(35)32-26-13-15-34(16-14-26)20-24-7-5-4-6-8-24/h4-12,17-19,26H,13-16,20H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMIEZWDADVXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-3-methyl-5-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-N-phenylthiophene-2-carboxamide](/img/structure/B4593721.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B4593740.png)
![N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4593744.png)
![N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4593749.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4593766.png)
![4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4593777.png)
![3-CHLORO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4593782.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide](/img/structure/B4593801.png)
![5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4593804.png)
![2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4593811.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4593818.png)
